(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 3,4-dihydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting with the preparation of the dihydroquinoline core. One common approach is the cyclization of 2-alkynylanilines with ketones to form the dihydroquinoline structure. Subsequent functionalization introduces the boronic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The dihydroquinoline core can be reduced to form different derivatives.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are typically employed.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced dihydroquinoline derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used in the development of bioactive compounds.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in material science and organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .
Comparison with Similar Compounds
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: can be compared to other boronic acid derivatives and dihydroquinoline compounds
Similar Compounds
Boronic Acid Derivatives: : Various boronic acids used in organic synthesis and drug development.
Dihydroquinoline Compounds: : Other dihydroquinoline derivatives with different substituents and functional groups.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new discoveries and advancements.
Biological Activity
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid, with the CAS number 1332336-18-1, is a boronic acid derivative that has gained attention for its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug design. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C16H18BNO2
- Molecular Weight : 267.14 g/mol
- Purity : 95%
Antibacterial Activity
Boronic acids have shown promising antibacterial properties. The compound this compound was evaluated against various bacterial strains. In a study, it demonstrated effectiveness against Escherichia coli at a concentration of 6.50 mg/mL . This suggests potential applications in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of 18.76 ± 0.62 µg/mL . This indicates that the compound may inhibit cancer cell proliferation effectively while showing no toxic effects on healthy cell lines.
Enzyme Inhibition
The compound's ability to inhibit enzymes was also assessed. It showed moderate acetylcholinesterase enzyme activity (IC50: 115.63 ± 1.16 µg/mL), high butyrylcholinesterase activity (IC50: 3.12 ± 0.04 µg/mL), and antiurease activity (IC50: 1.10 ± 0.06 µg/mL) . These results suggest that it could be beneficial in conditions where enzyme inhibition is desired, such as in neurodegenerative diseases or metabolic disorders.
Study on Antioxidant and Antibacterial Properties
A study focused on a related boronic ester compound derived from quercetin highlighted its antioxidant properties alongside antibacterial effects . The antioxidant capacity was evaluated using several assays, demonstrating significant activity with IC50 values of 0.11 ± 0.01 µg/mL for ABTS cation radical scavenging and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other known boronic acids:
Properties
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-9-3-1-7-14(15)12-18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10,19-20H,5,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJHWRAUHQAXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC3=CC=CC=C32)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.